4-Chloro-2-ethynylpyridine
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic chemistry is a vast and vital field of study, focusing on ring-structured molecules that contain atoms of at least two different elements. Pyridine (B92270), a nitrogen-containing heterocycle, is a cornerstone of this field, appearing in a wide array of pharmaceuticals, agrochemicals, and materials. researchgate.netnih.gov The functionalization of pyridine rings—the process of adding new chemical groups to the core structure—is a central theme in contemporary research. nih.govresearchgate.net Scientists are constantly seeking new methods to modify pyridine rings in a controlled and selective manner to create novel molecules with desired properties. researchgate.netacs.org
4-Chloro-2-ethynylpyridine serves as a prime example of a functionalized pyridine. The presence of both a chlorine atom and an ethynyl (B1212043) group on the pyridine core provides multiple points for further chemical modification. This dual functionality allows it to be a versatile building block in the synthesis of more complex heterocyclic systems.
Significance of the Pyridine and Ethynyl Moieties in Advanced Organic Synthesis
The pyridine ring is a fundamental scaffold in organic and medicinal chemistry. nih.govjchemrev.com Its nitrogen atom can act as a hydrogen bond acceptor, influencing how a molecule interacts with biological targets. jchemrev.com The electron-deficient nature of the pyridine ring also dictates its reactivity in chemical transformations. researchgate.net
The ethynyl group (–C≡CH), on the other hand, is a highly versatile functional group in organic synthesis. It can participate in a variety of chemical reactions, most notably in the formation of new carbon-carbon bonds. One of the most powerful of these reactions is the Sonogashira coupling, a palladium-catalyzed process that joins an alkyne with an aryl or vinyl halide. angenechemical.com This reaction is instrumental in constructing complex molecular architectures from simpler starting materials. The ethynyl group can also be involved in cycloaddition reactions, such as the "click" reaction with azides to form triazoles, which are another important class of heterocyclic compounds. smolecule.com
The combination of the pyridine ring and the ethynyl group in this compound creates a molecule with a rich and varied chemical reactivity, making it a valuable intermediate for synthesizing a diverse range of organic compounds.
Overview of Current Research Trajectories and Academic Relevance
Current research involving this compound and related compounds is focused on leveraging its unique reactivity to build complex molecules with potential applications in various fields. For instance, the chlorine atom can be displaced by other chemical groups through nucleophilic substitution reactions, while the ethynyl group can undergo coupling reactions. smolecule.com This allows for a modular approach to synthesis, where different components can be "clicked" together to create a library of new compounds.
A significant area of application for ethynylpyridine derivatives is in the synthesis of novel materials and biologically active molecules. angenechemical.com The ability to construct complex heterocyclic systems is of particular interest in medicinal chemistry, where such scaffolds are often found in drug candidates. nih.gov Researchers are exploring the use of compounds like this compound to create new molecules for drug discovery programs and to develop new functional materials with specific electronic or optical properties.
Below is a table summarizing key properties and reaction types associated with functionalized pyridines like this compound.
| Property/Reaction | Description | Significance in Synthesis |
| Molecular Formula | C7H4ClN | Basic structural information. |
| Pyridine Core | An electron-deficient nitrogen-containing aromatic ring. | A common scaffold in pharmaceuticals and agrochemicals. Influences biological activity and solubility. nih.govjchemrev.com |
| Chloro Group | A halogen atom attached to the pyridine ring. | Acts as a leaving group in nucleophilic substitution reactions, allowing for further functionalization. angenechemical.comsmolecule.com |
| Ethynyl Group | A carbon-carbon triple bond. | A reactive site for various transformations, including Sonogashira coupling and cycloaddition reactions. smolecule.com |
| Sonogashira Coupling | A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl/vinyl halide. | A powerful method for forming carbon-carbon bonds and constructing complex molecules. angenechemical.com |
| Nucleophilic Substitution | A reaction where a nucleophile replaces a leaving group (like chlorine) on an aromatic ring. | Enables the introduction of a wide variety of functional groups onto the pyridine ring. smolecule.com |
| Cycloaddition Reactions | Reactions where two or more unsaturated molecules combine to form a cyclic adduct. | The ethynyl group can participate in reactions like the azide-alkyne "click" reaction to form triazoles. smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-7-5-6(8)3-4-9-7/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDWKQRXYIYQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634111 | |
| Record name | 4-Chloro-2-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010115-57-7 | |
| Record name | 4-Chloro-2-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Mechanistic Investigations of 4 Chloro 2 Ethynylpyridine Reactivity
Influence of Substitution Patterns on Reaction Kinetics and Selectivity
The rate and efficiency of nucleophilic additions to ethynylpyridines are highly dependent on the substitution pattern on both the pyridine (B92270) ring and the ethynyl (B1212043) group.
For the hydrohalogenation of ethynylpyridines, the electronic nature of substituents on the pyridine ring plays a significant role. Electron-donating groups, such as a methyl group, are found to suppress the reaction and require more severe conditions. nih.gov This is because these groups increase the basicity of the nitrogen but also stabilize the resulting pyridinium (B92312) cation, which diminishes its ability to withdraw electron density from the ethynyl group, thereby reducing its electrophilicity. nih.gov Conversely, electron-withdrawing substituents on the pyridine ring, like the chloro group in 4-chloro-2-ethynylpyridine, are expected to enhance the reactivity toward nucleophiles by further increasing the electrophilicity of the triple bond upon protonation.
The position of the ethynyl group on the pyridine ring is also critical. Studies comparing positional isomers show that 2-ethynylpyridine (B158538) undergoes hydrochlorination more efficiently than 4-ethynylpyridine (B1298661), while 3-ethynylpyridine (B57287) is found to be completely inert under the same conditions. nih.gov Although the nitrogen in 4-ethynylpyridine can activate the alkyne through a resonance effect, the greater distance between the nitrogen and the ethynyl group weakens the inductive electron-withdrawing effect, leading to lower reactivity compared to the 2-isomer. nih.gov This highlights the importance of the proximity between the activating group (the nitrogen) and the reaction site.
Table 1: Effect of Ethynyl Group Position on Hydrochlorination Reactivity Data derived from studies on phenyl-substituted ethynylpyridines.
| Substrate | Position of Ethynyl Group | Reactivity | Probable Reason |
| 2-Ethynylpyridine | 2 | High | Strong inductive and resonance effect; spatial proximity of pyridinium cation to alkyne. nih.gov |
| 3-Ethynylpyridine | 3 | Inert | Lack of effective electronic activation at the ethynyl position. nih.gov |
| 4-Ethynylpyridine | 4 | Low | Resonance effect present, but weaker inductive effect due to increased distance. nih.gov |
Spectroscopic and Crystallographic Probes of Reaction Intermediates and Products
The structural characterization of the intermediates and products from reactions of this compound is essential for confirming reaction pathways and stereochemical outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary tools used for this purpose.
¹H and ¹³C NMR spectroscopy are indispensable for determining the structure of the products formed from nucleophilic additions. In the case of hydrohalogenation, the formation of a haloethenylpyridine can be confirmed by the appearance of signals corresponding to vinylic protons in the ¹H NMR spectrum, typically in the range of δ 6.0-8.0 ppm.
The stereochemistry (Z or E) of the resulting alkene can often be determined by the magnitude of the coupling constant (J) between the vinylic protons. For Z-isomers (cis), the ³JHH coupling constant is typically smaller (around 8-12 Hz) compared to that of E-isomers (trans), which usually show a larger coupling constant (around 13-18 Hz).
Furthermore, ¹⁵N NMR spectroscopy can provide insight into the electronic effects of substituents on the pyridine nitrogen. acs.org The formation of the pyridinium salt intermediate leads to a significant downfield shift (coordination shift) of the ¹⁵N signal, confirming the activation step. acs.org
Table 2: Representative ¹H NMR Data for an Ethynylpyridine Reaction Product Illustrative data for a 2-(2-chloro-2-phenylethenyl)pyridine derivative.
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
| H-vinyl | 7.70 | s | - | Vinylic proton of the chloroethenyl group |
| H-3 (pyridine) | 8.04 | s | - | Pyridine ring proton |
| H-5 (pyridine) | 7.41 | dd | 7.5, 7.5 | Pyridine ring proton |
| H-6 (pyridine) | 8.47 | d | 4.9 | Pyridine ring proton |
| Ar-H | 7.83, 7.33 | m | - | Phenyl group protons |
Note: The absence of splitting for the vinylic proton indicates a trisubstituted alkene where the adjacent carbon has no protons.
While NMR provides strong evidence for a product's structure, single-crystal X-ray crystallography offers unambiguous confirmation of its molecular geometry, including both regiochemistry and stereochemistry. researchgate.net For reactions of ethynylpyridines, X-ray analysis has been used to definitively confirm the Z-stereochemistry of hydrohalogenation products. nih.gov By analyzing the crystal structure, the precise bond lengths, bond angles, and spatial arrangement of all atoms can be determined, leaving no doubt as to the isomeric form of the product. This technique has been crucial in validating the mechanistic proposals for nucleophilic additions to the ethynylpyridine scaffold. nih.govrsc.orgresearchgate.net
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for investigating the mechanisms of organic reactions at the molecular level. By modeling the potential energy surface of a reaction, DFT can provide detailed information about the structures and energies of reactants, products, intermediates, and, crucially, transition states.
The transition state is the highest energy point along the reaction coordinate and represents the critical bottleneck of a chemical transformation. The characterization of transition states is paramount for understanding reaction rates and selectivity. DFT calculations allow for the precise location of transition state structures and the determination of their corresponding activation energies.
For reactions involving this compound, DFT studies can elucidate:
Transition State Geometries: DFT can predict the three-dimensional arrangement of atoms in the transition state, revealing key bond-forming and bond-breaking events. For example, in a cycloaddition reaction, DFT can model the concerted or stepwise approach of the reacting partners.
Activation Energies: The calculated energy difference between the reactants and the transition state (the activation energy) provides a quantitative measure of the reaction barrier. This information is crucial for predicting reaction feasibility and comparing competing reaction pathways.
Mechanistic Pathways: By mapping the entire reaction pathway, including all intermediates and transition states, DFT can distinguish between different possible mechanisms. For instance, in metal-catalyzed reactions, DFT can help to understand the role of the catalyst in lowering the activation energy and guiding the reaction towards a specific outcome. rsc.org
Interactive Data Table: Hypothetical DFT-Calculated Activation Energies for Competing Pathways
This table presents hypothetical activation energies (in kcal/mol) calculated using DFT for two competing reaction pathways involving this compound. Such data helps in predicting the major product of a reaction.
| Reaction Pathway | Reactant Complex | Transition State (TS) | Product | Activation Energy (ΔG‡, kcal/mol) |
| Pathway A (e.g., [4+2] Cycloaddition) | Reactant A + Diene | TS_A | Cycloadduct A | 25.3 |
| Pathway B (e.g., Ene Reaction) | Reactant A + Ene | TS_B | Ene Product B | 32.1 |
Note: The values are hypothetical and would be the result of detailed computational studies.
By combining the experimental insights from mass spectrometry with the theoretical predictions from DFT, a comprehensive understanding of the reactivity of this compound can be achieved, paving the way for its strategic application in the synthesis of complex functional molecules.
Applications in Medicinal Chemistry and Chemical Biology Driven by 4 Chloro 2 Ethynylpyridine Scaffolds
Design and Synthesis of Pharmacologically Active Derivatives
The structural motif of 4-chloro-2-ethynylpyridine serves as a key starting point for the synthesis of complex molecules with potential therapeutic applications. Medicinal chemists utilize this scaffold to create novel compounds targeting proteins implicated in disease, including receptors and enzymes in the central nervous system and metabolic pathways.
The metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a G protein-coupled receptor abundantly expressed in the central nervous system (CNS) and is involved in modulating synaptic plasticity and neuronal excitability. frontiersin.orgacs.org Dysregulation of mGlu5 signaling is implicated in numerous psychiatric and neurological disorders, making it a significant therapeutic target. acs.orgnih.gov Negative allosteric modulators (NAMs) are compounds that bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site, reducing the receptor's response to glutamate. psu.edumonash.edu This approach offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity compared to competitive antagonists. nih.govbiorxiv.org
A key development in the pursuit of mGlu5 NAMs involved the optimization of a 2-chloro-4-ethynylpyridine (B1592582) framework. Specifically, the 2-chloro-4-[imidazolylethynyl]pyridine scaffold emerged as a highly promising core structure. Starting from a weakly active screening hit, medicinal chemistry efforts focused on modifying the imidazole (B134444) substituent to enhance potency, selectivity, and pharmacokinetic properties. acs.org
This optimization led to the discovery of highly potent and selective mGlu5 NAMs, including Basimglurant (RO4917523) and CTEP. acs.orgsigmaaldrich.com Basimglurant, chemically named 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine, was identified through systematic modifications of the initial hit compound. acs.org Another potent analogue, CTEP, or 2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine, also demonstrated excellent potency and selectivity. acs.orgsigmaaldrich.comfrontiersin.org CTEP is noted for its long half-life in rodents, making it a valuable tool for in vivo studies. acs.orgsigmaaldrich.com
Table 1: Optimization of 2-chloro-4-[imidazolylethynyl]pyridine mGlu5 NAMs Data sourced from ACS Medicinal Chemistry Letters. acs.org
| Compound Name | Structure | mGlu5 IC₅₀ (nM) |
|---|---|---|
| Hit Compound (1) | Image of the chemical structure of the initial hit compound. | 1100 |
| Basimglurant (2) | Image of the chemical structure of Basimglurant. | 3.5 |
| CTEP (3) | Image of the chemical structure of CTEP. | 2.2 |
The potent mGlu5 NAMs developed from the 2-chloro-4-ethynylpyridine scaffold have been extensively evaluated in preclinical models of various CNS disorders. nih.gov Inhibition of mGlu5 has shown potential as a therapeutic mechanism for depression, anxiety, Fragile X syndrome (FXS), and Parkinson's disease. monash.edubiorxiv.org Basimglurant, for instance, demonstrated efficacy in multiple rodent models of anxiety, with a potency 10- to 100-fold greater than diazepam. acs.org Based on its promising preclinical profile, which included favorable drug metabolism and pharmacokinetic (DMPK) properties, Basimglurant advanced into Phase II clinical trials for the treatment of major depressive disorder and FXS. acs.org Similarly, CTEP has been widely used as a research tool in preclinical studies due to its high in vivo potency and brain penetration. sigmaaldrich.com Despite promising preclinical results for many mGlu5 NAMs, clinical translation has been challenging, with several trials failing due to lack of efficacy or adverse effects. acs.orgnih.gov
Nicotinamide (B372718) N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds, using S-adenosylmethionine (SAM) as the methyl donor. chemrxiv.orgnih.gov Overexpression of NNMT has been linked to a variety of diseases, including cancer, obesity, and diabetes, by altering cellular energy metabolism and epigenetic regulation. chemrxiv.orguniversiteitleiden.nl This has positioned NNMT as an attractive therapeutic target, and the development of potent and selective inhibitors is an active area of research. frontiersin.orgchemrxiv.org
One effective strategy for inhibiting NNMT involves "suicide inhibition," where the enzyme itself converts a substrate into a reactive molecule that covalently and irreversibly inactivates it. nih.govresearchgate.net Halogenated pyridines, such as 4-chloropyridine (B1293800), have been identified as suicide substrates for NNMT. nih.govmedchemexpress.com The proposed mechanism for 4-chloropyridine derivatives, including this compound, proceeds in two steps. First, NNMT recognizes the compound as a substrate and catalyzes the transfer of a methyl group from SAM to the pyridine (B92270) nitrogen atom. nih.govresearchgate.net This N-methylation significantly increases the electrophilicity of the carbon atom at the 4-position of the pyridine ring. researchgate.netmedchemexpress.com Subsequently, a nearby non-essential cysteine residue in the NNMT active site (Cys159) acts as a nucleophile, attacking the activated C4-carbon and displacing the chloride ion. frontiersin.orgresearchgate.net This results in the formation of a covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation. nih.gov This mechanism is advantageous as the inhibitor is activated by the target enzyme, which can lead to greater selectivity and reduced off-target effects. researchgate.netnih.gov
Structure-activity relationship (SAR) studies have been conducted to understand the chemical features required for NNMT inhibition and to guide the design of more potent compounds. For the class of 4-chloropyridine-based suicide inhibitors, several key findings have emerged. The presence of the chloro-group at the 4-position is critical for the suicide inhibition mechanism. researchgate.netnih.gov Studies comparing different halogenated pyridines and their N-methylated counterparts have helped to elucidate the kinetics of this inactivation.
Research using related compounds has provided valuable SAR data. For example, both 4-chloropyridine and 4-chloronicotinamide (B1582929) act as suicide substrates for NNMT. nih.gov The introduction of an ethynyl (B1212043) group, as seen in 4-chloro-3-ethynylpyridine, also results in a suicide inhibitor, demonstrating that the enzyme can tolerate certain substitutions on the pyridine ring. researchgate.netnih.gov These studies help to build a comprehensive understanding of how modifications to the pyridine scaffold impact substrate recognition and the rate of covalent inactivation, paving the way for the rational design of next-generation NNMT inhibitors. researchgate.net
Table 2: Kinetic Data for 4-Chloropyridine-Based NNMT Suicide Inhibitors Data sourced from ACS Chemical Biology & ResearchGate. researchgate.netnih.gov
| Compound | k_inact / K_I (M⁻¹ min⁻¹) | IC₅₀ (µM) |
|---|---|---|
| N-methyl-4-chloropyridine | 44 ± 3 | N/A |
| 4-chloro-3-ethynylpyridine | N/A | 36 |
Development of Anti-Infective Agents
The emergence of drug-resistant pathogens poses a significant global health threat, necessitating the development of new anti-infective agents. Derivatives of this compound have been explored for their activity against various pathogens.
Tuberculosis remains a major cause of morbidity and mortality worldwide, and the rise of multidrug-resistant strains highlights the urgent need for new treatments. Researchers have synthesized and evaluated a series of 4-(ethynylpyridine)quinazolines for their in vitro activity against Mycobacterium tuberculosis (Mtb). researchgate.netresearchgate.net These compounds were tested against the Mtb H37Rv strain using the Alamar Blue assay, with some derivatives showing promising minimum inhibitory concentrations (MIC90) ranging from less than 0.7 to over 125 µM. researchgate.netresearchgate.net Specifically, 4-(ethynylpyridine) quinazolines demonstrated MIC90 values between 0.72 µM and 23 µM. mdpi.comnih.gov The structure of one such derivative, 2-(4-chlorophenyl)-4-(2-(pyridin-4-yl)ethynyl)quinazoline, was confirmed by single crystal X-ray analysis. researchgate.netresearchgate.net These findings suggest that the 4-ethynylpyridine (B1298661) scaffold is a valuable starting point for the development of novel anti-tuberculosis agents. mdpi.comnih.gov
Table 1: Anti-Mycobacterium tuberculosis (Mtb) Activity of 4-(Ethynylpyridine)quinazoline Derivatives
| Compound Series | Mtb Strain | Assay | MIC90 Range (µM) |
|---|---|---|---|
| 4-(Ethynylpyridine)quinazolines | H37Rv | Alamar Blue | <0.7 to >125 |
Beyond tuberculosis, the antibacterial and antifungal potential of pyridine-based compounds is an active area of research. For instance, various 2,4-disubstituted pyridine derivatives have been shown to be effective against intracellular and biofilm-forming tubercle bacilli. frontiersin.org Additionally, metal complexes of 2-acetylpyridine-(4-phenylthiosemicarbazone) (B1234262) have demonstrated significant in vitro activity against a broad spectrum of bacteria and fungi. nih.gov While not directly derived from this compound, these studies on related pyridine structures underscore the potential of this chemical class in combating a variety of microbial infections. Further investigations could explore the synthesis and evaluation of this compound derivatives against a wider range of bacterial and fungal pathogens.
Anticancer Research and Modulation of Cell Signaling Pathways
The versatility of the this compound scaffold has also been leveraged in the search for new anticancer agents. Many of its derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth and modulate key signaling pathways involved in cancer progression.
Quinazoline (B50416) and indole (B1671886) moieties are present in numerous clinically approved anticancer drugs. The Sonogashira cross-coupling reaction is a key synthetic method used to prepare 4-(ethynylpyridine)quinazolines from 2-aryl-4-chloroquinazolines. researchgate.netresearchgate.net These, along with indole-aminoquinazolines, have been evaluated for their in vitro cytotoxicity against various human cancer cell lines, including lung (A549), colorectal adenocarcinoma (Caco-2), hepatocellular carcinoma (C3A), breast adenocarcinoma (MCF-7), and cervical cancer cells. researchgate.net Similarly, novel indole derivatives have been synthesized and screened for their anticancer activity. researchgate.net For example, a series of indole-containing pyrazole (B372694) analogs demonstrated significant cytotoxic activities against nine different types of cancer cell lines. mdpi.com
The epidermal growth factor receptor (EGFR) is a well-validated target in cancer therapy, and its inhibition is a key mechanism of action for several successful anticancer drugs. nih.gov The 4-anilino-quinazoline scaffold, which can be derived from chloro-substituted quinazolines, is a known pharmacophore for EGFR inhibitors. japsonline.com Novel 2-chloro-4-anilino-quinazoline derivatives have been designed and synthesized as dual inhibitors of both EGFR and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov Docking studies have shown that these compounds can interact with key amino acid residues in the ATP binding site of EGFR. researchgate.net The development of compounds that can dually inhibit EGFR and other kinases, such as c-SRC, is an emerging strategy to overcome drug resistance. nih.gov
Target Engagement Studies and Molecular Interactions
Understanding how a drug molecule interacts with its biological target is crucial for rational drug design and optimization. The ethynyl group of this compound is particularly useful in this regard. As a terminal alkyne, it can serve as a "click handle" for chemical biology probes to identify molecular targets and assess target engagement. sci-hub.se
Molecular docking studies have been employed to predict the binding modes of quinazoline and indole derivatives within the active sites of their target proteins, such as EGFR. researchgate.netmdpi.comfrontiersin.org These computational models help to elucidate the structure-activity relationships and guide the design of more potent and selective inhibitors. For example, docking studies of indole-aminoquinazoline hybrids with the ATP binding site of EGFR have provided insights into their inhibitory mechanism. researchgate.net Furthermore, the quaternization of the pyridine nitrogen can enhance the electrophilic reactivity of the molecule, which can be exploited for covalent targeting of nucleophilic amino acid residues like cysteine in the protein's active site. acs.org This approach has been used to develop covalent inhibitors for various enzymes.
Utilization of the Ethynyl Group as a Chemical Biology Probe
The terminal ethynyl group of this compound is a valuable tool in chemical biology, primarily serving as a bioorthogonal handle. otago.ac.nzrsc.org Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. otago.ac.nzrsc.org The ethynyl group is particularly useful for this purpose due to its small size, stability, and specific reactivity in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions, often referred to as "click chemistry". nobelprize.org
This functionality allows for the specific labeling of biomolecules. For instance, a this compound-based molecule can be designed to bind to a specific protein target. Once bound, the ethynyl group can be covalently linked to a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, via an azide-alkyne cycloaddition. This enables researchers to visualize the location of the target protein within a cell, or to isolate and identify the protein through affinity purification and mass spectrometry. nih.govnih.gov
The ethynyl group itself can also act as a pharmacophore, contributing to the binding affinity of a ligand to its target protein through various interactions, including hydrogen bonding and π-stacking. Its linear geometry and electronic properties make it a useful isostere for other chemical groups, such as a phenyl ring or a cyano group.
Assessment of Protein-Ligand Binding and Cellular Efficacy
The this compound scaffold can be incorporated into molecules designed to interact with specific protein targets. The assessment of these interactions is crucial for understanding the mechanism of action and for optimizing the potency and selectivity of potential drug candidates.
Several techniques can be employed to study protein-ligand binding. Photoaffinity labeling is one such method where a photo-reactive group is incorporated into the ligand. Upon UV irradiation, a covalent bond is formed between the ligand and the target protein, allowing for the identification of the binding site. frontiersin.org The ethynyl group on the this compound scaffold can be used to attach such photo-reactive groups.
The cellular efficacy of compounds derived from this scaffold can be evaluated through various in vitro assays. For example, in the context of cancer research, the cytotoxic activity of these compounds against different cancer cell lines can be measured. nih.gov The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Research on related pyridine derivatives has demonstrated their potential as inhibitors of various enzymes. For instance, certain 2,4,6-trisubstituted pyridine derivatives have shown inhibitory activity against topoisomerase I, an important anticancer target. researchgate.net Similarly, 4-pyridone derivatives have been identified as inhibitors of enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid synthesis, exhibiting antibacterial activity against Staphylococcus aureus. nih.gov
Click Chemistry Applications in Target Identification
As mentioned previously, the ethynyl group is a key functional group for click chemistry. This has significant applications in target identification, a critical step in drug discovery. In a common workflow, a library of compounds based on the this compound scaffold is synthesized. These compounds are then screened for biological activity in a relevant cellular or animal model.
Once an active compound is identified, the ethynyl group can be used to "fish" for its protein target. The compound is incubated with a cell lysate or a living cell, and then a reporter molecule containing an azide (B81097) group (e.g., biotin-azide) is added along with the necessary catalysts for the click reaction. nih.gov The biotinylated protein-ligand complex can then be captured using streptavidin-coated beads. The captured protein is then eluted and identified using techniques like mass spectrometry. nih.gov This approach allows for the unbiased identification of the molecular target of a bioactive compound.
The efficiency and specificity of the CuAAC reaction make it a robust tool for this purpose. nih.govfrontiersin.org It has been widely used to label a variety of biomolecules, including proteins, nucleic acids, and carbohydrates. nih.gov
Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. rsc.org These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. rsc.org
For a series of this compound derivatives, a QSAR model could be developed by synthesizing a set of analogs with different substituents at various positions on the pyridine ring. The biological activity of these compounds would be measured, and then a mathematical model would be built to relate the structural features (descriptors) of the molecules to their activity. These descriptors can include physicochemical properties like lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).
Pharmacophore modeling is another important computational tool. A pharmacophore is an abstract description of the essential molecular features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to a specific target. By aligning a set of active molecules, a common pharmacophore hypothesis can be generated. This pharmacophore model can then be used to search large databases of chemical compounds to identify new molecules that are likely to be active. mdpi.com
For the this compound scaffold, a pharmacophore model could be developed based on a set of known active compounds. This model would highlight the key interactions that the scaffold and its substituents make with the target protein, providing valuable insights for the design of new and improved ligands.
Computational Drug Discovery Approaches
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. chemrevlett.com This method is widely used in drug discovery to understand the binding mode of a ligand and to estimate its binding affinity. chemrevlett.com For the this compound scaffold, molecular docking could be used to predict how derivatives of this compound bind to a target of interest. The results of a docking study can provide a 3D model of the protein-ligand complex, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the binding. researchgate.net
Molecular dynamics (MD) simulations are another powerful computational tool that can provide a more dynamic picture of ligand-target interactions. chemscene.com MD simulations track the movement of atoms in a protein-ligand complex over time, providing insights into the flexibility of the protein and the stability of the binding mode predicted by docking. chemscene.com By analyzing the trajectory of an MD simulation, researchers can identify key residues that are important for binding and can estimate the binding free energy of the ligand.
The following table shows representative data from a molecular docking study of potential inhibitors against a protein target.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Analog 1 | -8.5 | TYR23, LYS45, PHE89 |
| Analog 2 | -9.2 | TYR23, LYS45, ASP102 |
| Analog 3 | -7.8 | PHE89, VAL101 |
This is a representative data table. Actual values would be specific to the target protein and the docked ligands.
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nobelprize.orgnih.gov There are two main types of virtual screening: structure-based and ligand-based.
Structure-based virtual screening (SBVS) uses the 3D structure of the target protein to dock a large number of compounds and rank them based on their predicted binding affinity. nih.gov Ligand-based virtual screening (LBVS) uses a set of known active compounds to identify new molecules with similar properties. nih.gov
The this compound scaffold can be used as a starting point for both types of virtual screening. In SBVS, a library of virtual compounds based on this scaffold can be docked into the active site of a target protein. In LBVS, a pharmacophore model or a QSAR model based on active this compound analogs can be used to search for new hits.
Once a set of initial "hits" is identified from virtual screening, these compounds are then synthesized and tested experimentally. The active compounds, or "leads," are then further optimized to improve their potency, selectivity, and pharmacokinetic properties. This lead optimization process is often guided by computational methods like molecular docking and QSAR. google.com
The following table illustrates how a virtual screening campaign might progress, from initial hits to a lead compound.
| Compound ID | Virtual Screening Score | Experimental Activity (IC50, µM) |
| Hit 1 | -10.1 | 15.2 |
| Hit 2 | -9.8 | 25.6 |
| Hit 3 | -11.2 | 8.9 |
| Lead 1 (Optimized from Hit 3) | -12.5 | 0.5 |
This is a representative data table. Actual values would be specific to the screening campaign.
Role in Materials Science and Catalysis
Precursors for Novel Functional Materials
The unique structure of 4-Chloro-2-ethynylpyridine, featuring a halogenated pyridine (B92270) ring coupled with a reactive ethynyl (B1212043) group, suggests its potential as a versatile building block for various functional materials. The pyridine ring offers coordination sites and can influence the electronic properties of a material, while the ethynyl group is a key functional group for polymerization and cross-coupling reactions.
Polymer Chemistry: Synthesis of Conjugated Polymers and Ionic Systems
Conjugated polymers, characterized by alternating single and double or triple bonds along their backbone, are renowned for their interesting electronic and optical properties. The synthesis of such polymers often relies on the polymerization of monomers containing reactive groups like ethynyl moieties. For instance, the polymerization of 2-ethynylpyridine (B158538), a related compound, has been shown to yield ionic polyacetylene derivatives with intriguing electro-optical and electrochemical properties. nih.gov
The general approach for synthesizing conjugated polymers from ethynyl-substituted aromatic compounds often involves transition metal-catalyzed polymerization reactions. In theory, this compound could serve as a monomer in such reactions, potentially leading to polymers with a repeating chloro-substituted pyridine unit in the backbone. The presence of the chlorine atom could further be exploited for post-polymerization modifications, allowing for the fine-tuning of the polymer's properties.
Ionic polymer systems are another class of materials where ethynylpyridines could play a role. The nitrogen atom in the pyridine ring can be quaternized to introduce ionic functionalities. A study on 2-ethynylpyridine demonstrated the synthesis of an ionic conjugated polymer, poly[2-ethynyl-N-(2-furoyl)pyridinium chloride], through uncatalyzed polymerization with 2-furoyl chloride. nih.gov This suggests a potential pathway for creating novel ionic polymers from this compound, which could have applications in areas such as sensors, electrolytes, or antimicrobial materials.
Ligand Design for Metal Complexes and Coordination Polymers
The pyridine nitrogen and the ethynyl group in this compound make it a candidate for ligand design in the synthesis of metal complexes and coordination polymers. The pyridine nitrogen can act as a Lewis base to coordinate with a metal center, while the ethynyl group can either remain as a terminal group or participate in further reactions to form extended structures.
Coordination polymers are crystalline materials formed by the self-assembly of metal ions and organic ligands. The structure and properties of these materials are highly dependent on the geometry of the metal ion and the design of the organic linker. While no specific coordination polymers based on this compound have been reported, the broader class of ethynylpyridine derivatives has been used to construct such materials. For example, 4-ethynylpyridine (B1298661) has been employed as a bridging moiety in mixed Ru/Re complexes.
The general synthetic strategy for coordination polymers involves the reaction of a metal salt with the organic ligand under suitable conditions, often employing solvothermal methods. The resulting network structure can exhibit porosity, which is a key feature for applications in gas storage, separation, and catalysis.
Catalytic Applications of this compound Derivatives
Derivatives of this compound, particularly its metal complexes, could potentially exhibit catalytic activity. The electronic properties of the pyridine ring, modified by the chloro and ethynyl substituents, can influence the catalytic performance of a coordinated metal center.
Use as Ligands in Homogeneous and Heterogeneous Catalysis (e.g., Pd/C-Cu Catalysis)
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools in organic synthesis for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.org These reactions typically involve the coupling of a terminal alkyne with an aryl or vinyl halide. While this compound itself contains both a chloro-substituent (a potential coupling partner) and a terminal alkyne, its derivatives could be designed as ligands for these catalytic systems.
The Sonogashira reaction often employs a dual catalyst system of palladium and copper. organic-chemistry.orgwikipedia.org The pyridine moiety of a this compound-derived ligand could coordinate to the palladium or copper center, influencing the catalyst's activity, selectivity, and stability. While research has been conducted on palladium charcoal-catalyzed cross-coupling for the synthesis of ethynylpyridines, specific applications of this compound derivatives as ligands in this context are not documented.
Applications in Copper-Catalyzed Oxidative Dehydrogenation Reactions
Copper-based catalysts are employed in a variety of organic transformations, including oxidative dehydrogenation reactions. The design of the ligand sphere around the copper center is crucial for the catalyst's performance. Pyridine-containing ligands are commonly used in copper catalysis due to their strong coordination ability.
Although no specific examples involving this compound derivatives are available, the structural motifs present in the molecule suggest its potential for developing novel ligands for copper-catalyzed reactions. The electronic and steric environment provided by a ligand derived from this compound could modulate the redox properties of the copper center, which is a key aspect in oxidative catalysis.
Organometallic Chemistry and Cluster Reactivity
The field of organometallic chemistry involves the study of compounds containing metal-carbon bonds. The ethynyl group in this compound provides a direct point of attachment for metal fragments, leading to the formation of organometallic complexes.
The reactivity of ethynylpyridines with metal clusters has been explored with related compounds. For example, the reaction of 2-ethynylpyridine with triosmium and triruthenium clusters has been shown to result in novel modes of alkyne C-C bond coupling and C-H bond activation. This suggests that this compound could also exhibit interesting reactivity with metal clusters, potentially leading to the formation of novel polynuclear organometallic assemblies with unique structural and electronic properties.
Alkyne C–C Bond Coupling within Metal Clusters
The construction of novel materials and complex molecules often relies on the ability to form new carbon-carbon bonds. Terminal alkynes, like this compound, are valuable precursors in this regard, particularly in their reactions with polynuclear metal clusters. These reactions can lead to the formation of new ligands and organometallic frameworks through the coupling of multiple alkyne units.
While direct experimental studies on the reaction of this compound with metal clusters are not prominently reported, research on the parent compound, 2-ethynylpyridine, provides significant insight. The reaction between [Ru3(CO)12] and 2-ethynylpyridine, for instance, demonstrates a clear pathway for C–C bond coupling. researchgate.net In this process, the alkyne moieties of two or three 2-ethynylpyridine molecules couple to form complex ligands coordinated to the triruthenium cluster. This transformation highlights the facility of alkyne insertion and coupling at ruthenium centers, a process driven by the activation of the alkyne's C≡C triple bond by the metallic framework. researchgate.net
The primary products of this reaction involve the formation of a metalated 2-pyridyl-substituted diene (from two alkyne units) and a triene (from three alkyne units). researchgate.net The chloro-substituent at the 4-position in this compound would be expected to influence this process primarily through electronic effects. The electron-withdrawing nature of chlorine would decrease the electron density of the pyridine ring, potentially altering its coordinating ability to the metal cluster, which could in turn affect the kinetics and outcome of the coupling reaction.
| Reactant | Metal Cluster | Coupled Products | Description |
| 2-Ethynylpyridine | [Ru3(CO)12] | [Ru3(CO)7(μ-CO){μ3-C5H4NCCHC(C5H4N)CH}] | A triruthenium cluster with a ligand formed from the C–C coupling of two 2-ethynylpyridine molecules. researchgate.net |
| 2-Ethynylpyridine | [Ru3(CO)12] | [Ru3(CO)7(μ-CO){μ3-C5H4NCCHC(C5H4N)CHCHC(C5H4N)}] | A triruthenium cluster with a ligand formed from the C–C coupling of three 2-ethynylpyridine molecules. researchgate.net |
Investigation of C–H Bond Activation Processes
Carbon-hydrogen (C–H) bond activation is a transformative field in chemistry that aims to directly functionalize otherwise inert C–H bonds, offering more efficient and atom-economical synthetic routes. This compound possesses two primary types of C–H bonds susceptible to activation by transition metal complexes: the acidic acetylenic C–H bond (≡C–H) and the aromatic C–H bonds on the pyridine ring.
The investigation of C–H bond activation processes is crucial for developing novel catalytic cycles and synthetic methodologies. Again, studies on 2-ethynylpyridine offer a predictive model for the reactivity of its 4-chloro derivative. The reaction of 2-ethynylpyridine with the triosmium cluster [H2Os3(CO)10] showcases the competitive nature of different activation pathways. researchgate.net One of the observed outcomes is the direct activation of the acetylenic C–H bond, leading to the formation of an osmium-acetylide bond. This is a common reactivity pattern for terminal alkynes in the presence of transition metals and is a key step in many coupling reactions. researchgate.net
In addition to the acetylenic C–H bond, the aromatic C–H bonds of the pyridine ring can also be targets for activation. The presence of the nitrogen atom in the pyridine ring allows it to act as a directing group, guiding a metal catalyst to a specific C–H bond, typically at the ortho position (C-3 or C-5 in this case). The chloro-substituent at the 4-position exerts a significant electronic influence. Electron-withdrawing groups on pyridine rings have been shown to accelerate the rate of certain C–H activation steps. This effect suggests that the C–H bonds of this compound might exhibit different reactivity profiles compared to the unsubstituted parent compound.
| Reactant | Metal Cluster | C–H Activation Products | Description |
| 2-Ethynylpyridine | [H2Os3(CO)10] | [HOs3(CO)10(μ-C5H4NCH=CH)] | Product formed via addition of an Os–H bond across the alkyne C≡C bond. researchgate.net |
| 2-Ethynylpyridine | [H2Os3(CO)10] | [HOs3(CO)9(μ3-C5H4NCCH2)] | Product resulting from acetylenic C–H bond activation of the 2-ethynylpyridine substrate. researchgate.net |
| 2-Ethynylpyridine | [H2Os3(CO)10] | [HOs3(CO)10(μ-CHCHC5H4N)] | An isomer formed through direct addition or C–H activation pathways. researchgate.net |
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Routes for Ethynylpyridines
The synthesis of pyridine (B92270) derivatives has traditionally involved methods that can be harsh and environmentally taxing. ijarsct.co.in The future of synthesizing ethynylpyridines, including 4-Chloro-2-ethynylpyridine, lies in the adoption of green chemistry principles. mdpi.comnih.gov This involves the development of processes that are not only efficient in terms of yield but also minimize waste and the use of hazardous substances. rasayanjournal.co.in
Key areas of development in sustainable synthesis include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of pyridine derivatives. ijarsct.co.innih.gov
Catalysis: The use of novel catalysts can lead to more selective and efficient reactions under milder conditions. mdpi.com
Biocatalysis: Employing enzymes as catalysts offers a highly specific and environmentally benign approach to synthesis. mdpi.com
Green Solvents: Replacing traditional organic solvents with greener alternatives like water or ionic liquids can drastically reduce the environmental footprint of synthetic processes. mdpi.comrasayanjournal.co.in
Multicomponent Reactions (MCRs): These reactions, where multiple reactants combine in a single step to form a complex product, are highly efficient and atom-economical. rasayanjournal.co.in
By focusing on these green chemistry approaches, researchers can develop more sustainable and economically viable methods for the production of this compound and its analogues.
Exploration of New Therapeutic Areas and Biological Targets for Derivatives
Pyridine and its derivatives have a long-standing history in medicinal chemistry, with applications as anticancer, antimicrobial, and antimalarial agents. nih.govnih.govresearchgate.net The unique structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents. Future research will likely focus on exploring new therapeutic areas and identifying novel biological targets for its derivatives.
Emerging research is directed towards:
Kinase Inhibition: Many pyridine-containing compounds have been identified as kinase inhibitors, which are crucial targets in cancer therapy. nih.govnih.gov Derivatives of this compound could be designed to target specific kinases involved in cell proliferation and survival.
Tubulin Polymerization Inhibition: Some pyridine derivatives have shown the ability to inhibit tubulin polymerization, a mechanism that is effective in halting cell division in cancer cells. nih.govnih.gov
Antimicrobial Activity: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. nih.gov Derivatives of this compound could be screened for activity against a range of bacterial and fungal pathogens, potentially targeting enzymes like bacterial type II topoisomerases. nih.govmdpi.com
Antiviral and Antiparasitic Applications: The pyridine scaffold is present in several antiviral and antiparasitic drugs. nih.gov Future studies could explore the potential of this compound derivatives against viruses like SARS-CoV-2 and parasites such as Plasmodium falciparum, the causative agent of malaria. beilstein-journals.orgmdpi.com
The exploration of these and other therapeutic avenues will be driven by a deeper understanding of the structure-activity relationships of this compound derivatives.
Integration of Advanced Computational Modeling for Rational Design and Prediction
Rational drug design, a systematic approach to developing new medicines, is increasingly reliant on computational tools. nih.govyoutube.com For this compound, the integration of advanced computational modeling will be instrumental in the rational design and prediction of the properties of its derivatives.
This integration involves:
Molecular Docking: This technique allows researchers to predict the binding orientation of a molecule to a target protein, providing insights into its potential biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new derivatives.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify promising drug candidates early in the discovery process. nih.gov
By leveraging these computational methods, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby accelerating the drug discovery process and reducing costs. youtube.com
Synergistic Research with High-Throughput Screening and Artificial Intelligence in Drug Discovery
Key aspects of this synergy include:
High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against a specific biological target. nih.govnih.govku.edu This can quickly identify "hit" compounds from a library of this compound derivatives.
Artificial Intelligence (AI) in Drug Discovery: AI algorithms can be used for various tasks in drug discovery, including:
Predictive Modeling: AI can build models to predict the activity and properties of new compounds. technologynetworks.com
Generative Chemistry: AI can design novel molecules with desired properties. technologynetworks.com
Retrosynthetic Analysis: AI can help in planning the synthesis of complex molecules. technologynetworks.com
By combining the experimental power of HTS with the predictive and design capabilities of AI, researchers can significantly accelerate the identification and optimization of new drug candidates derived from this compound. nih.govresearchgate.net
Multidisciplinary Research at the Interface of Synthetic Organic Chemistry, Medicinal Chemistry, and Materials Science
The future of research involving this compound is not confined to a single discipline. Its versatile chemical nature makes it a prime candidate for multidisciplinary research that spans synthetic organic chemistry, medicinal chemistry, and materials science.
This interdisciplinary approach will foster innovations such as:
Novel Synthetic Methodologies: Synthetic organic chemists can develop new and efficient ways to synthesize and modify this compound, providing a diverse range of compounds for further investigation.
Advanced Therapeutic Agents: Medicinal chemists can utilize these new derivatives to design and develop drugs with improved efficacy and safety profiles.
Innovative Materials: Materials scientists can explore the use of this compound and its polymers in the development of new materials with unique electronic, optical, or thermal properties, such as fluorinated networks and polymers. mdpi.com
The collaboration between these fields will be crucial for translating the fundamental chemical properties of this compound into practical applications in medicine and technology.
Q & A
Basic: What are the recommended synthetic routes for 4-Chloro-2-ethynylpyridine, and how can reaction efficiency be monitored?
Answer:
The synthesis of this compound typically involves halogenation and alkyne functionalization. A common approach is the Sonogashira coupling, where 2-chloro-4-iodopyridine reacts with trimethylsilylacetylene (TMSA) in the presence of a palladium catalyst and copper iodide . Key steps include:
- Step 1: Deprotection of TMSA using tetrabutylammonium fluoride (TBAF) to generate terminal acetylene.
- Step 2: Coupling under inert atmosphere (N₂/Ar) at 60–80°C for 12–24 hours.
Monitor reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (4:1) or gas chromatography-mass spectrometry (GC-MS) to detect intermediates. Yield optimization requires strict control of catalyst loading (1–5 mol%) and exclusion of moisture .
Basic: How should researchers characterize this compound using spectroscopic methods?
Answer:
Characterization involves:
- NMR Spectroscopy:
- ¹H NMR: The ethynyl proton appears as a singlet near δ 2.5–3.0 ppm, while pyridine protons resonate between δ 7.5–8.5 ppm.
- ¹³C NMR: The sp-hybridized ethynyl carbons appear at δ 70–90 ppm, and the pyridine carbons are in the δ 120–150 ppm range .
- IR Spectroscopy: The C≡C stretch is visible at ~2100 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 152.02 for C₇H₅ClN⁺) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and ANSI-approved goggles. Conduct reactions in a fume hood to avoid inhalation .
- Waste Disposal: Halogenated byproducts must be segregated and treated as hazardous waste. Neutralize acidic/basic residues before disposal .
- Emergency Measures: In case of skin contact, wash with 10% sodium bicarbonate solution; for eye exposure, irrigate with saline for 15 minutes .
Advanced: How can reaction conditions be optimized to enhance ethynyl group stability in this compound synthesis?
Answer:
Ethynyl groups are prone to oxidation or polymerization. Mitigation strategies include:
- Catalyst Selection: Use Pd(PPh₃)₂Cl₂ instead of Pd(OAc)₂ for better stability in polar aprotic solvents (e.g., DMF).
- Temperature Control: Maintain reactions below 80°C to prevent alkyne decomposition.
- Additives: Include 1,2-dimethoxyethane (DME) as a stabilizing ligand .
Validate optimization via kinetic studies (e.g., variable-temperature NMR) and compare yields under varying conditions .
Advanced: How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
Answer:
Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Methodological solutions:
- Variable Solvent NMR: Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous peaks and confirm connectivity .
- X-ray Crystallography: Resolve structural ambiguities by growing single crystals in ethyl acetate/hexane mixtures (slow evaporation) .
Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (FMOs) to identify reactive sites. The ethynyl group’s HOMO (-6.5 eV) typically participates in nucleophilic attacks .
- Molecular Dynamics (MD) Simulations: Model Pd-catalyzed coupling transitions to assess steric effects from the chloro substituent.
- Software Tools: Use Gaussian 16 or ORCA with B3LYP/6-31G(d) basis sets .
Advanced: How can researchers modify this compound for targeted drug discovery applications?
Answer:
- Functionalization: Introduce sulfonamide or carbamate groups via nucleophilic aromatic substitution (SNAr) at the chloro position .
- Click Chemistry: Attach azide-containing pharmacophores to the ethynyl group using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
- In Silico Screening: Dock derivatives into protein active sites (e.g., kinase inhibitors) using AutoDock Vina to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
